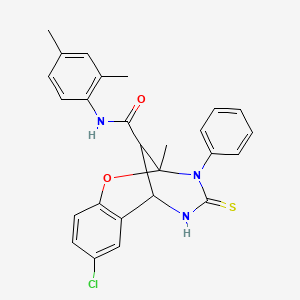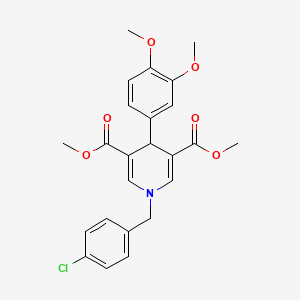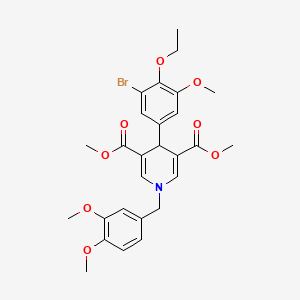![molecular formula C24H28N2O3 B11221946 6-ethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11221946.png)
6-ethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE is a complex organic compound with the molecular formula C24H28N2O3. This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an ethoxy group, a piperazine ring, and a chromen-2-one core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure. The piperazine ring is then introduced through a Mannich reaction, where the chromen-2-one is reacted with formaldehyde and 1-(3-methylphenyl)methylpiperazine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield a carboxylic acid, while reduction of the chromen-2-one core can produce a dihydro derivative.
Scientific Research Applications
6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the chromen-2-one core can interact with enzymes involved in oxidative stress and inflammation, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
- 4-Methoxy-2H-chromen-2-one
- 7-Ethoxy-4-phenyl-2H-chromen-2-one
- 6-Chloro-7-ethoxy-4-phenyl-2H-chromen-2-one
Uniqueness
6-ETHOXY-4-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE stands out due to its unique combination of an ethoxy group, a piperazine ring, and a chromen-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-ethoxy-4-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]chromen-2-one |
InChI |
InChI=1S/C24H28N2O3/c1-3-28-21-7-8-23-22(15-21)20(14-24(27)29-23)17-26-11-9-25(10-12-26)16-19-6-4-5-18(2)13-19/h4-8,13-15H,3,9-12,16-17H2,1-2H3 |
InChI Key |
KOXPSFDKHWGCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B11221864.png)
![2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(2-pyridylmethyl)acetamide](/img/structure/B11221866.png)
![Diethyl 4-[4-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11221867.png)
![N-(2-bromophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11221869.png)
![N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221877.png)
![N-(2-ethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11221883.png)

![Dimethyl 1-methyl-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11221890.png)
![(2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11221918.png)
![2-(Methoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221921.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11221926.png)
![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B11221931.png)
